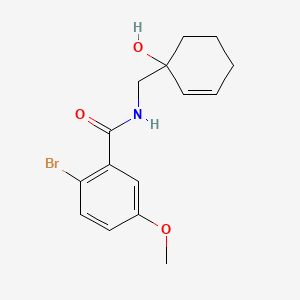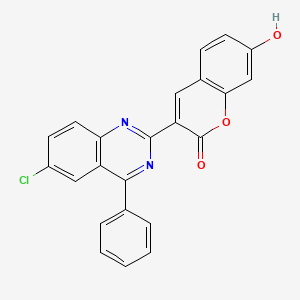
3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a member of the coumarin family, which is known for its diverse biological activities such as anti-inflammatory, anticoagulant, and anticancer properties. The synthesis of this compound has been achieved by several methods, and its mechanism of action has been studied in detail.
科学的研究の応用
Synthesis and Chemical Properties
- Coumarins and their derivatives, including compounds like 3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin, are synthesized using various methods. One approach involves the treatment of alpha-halocarboxylic acid esters with sodium or lithium telluride to produce coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolin-2(1H)-ones (Dittmer, Li, & Avilov, 2005).
- Another synthesis method involves recyclization reactions of 2-iminocoumarin-3-carboxamides with substituted 2-aminobenzophenones to form substituted 3-(4-phenylquinazolin-2-yl)coumarins (Rusanova et al., 2004).
Biological and Pharmacological Activities
- Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives exhibit antimicrobial properties. Such compounds, including variations of the 3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin structure, are synthesized and tested for antimicrobial activities, showing potent effects against various microorganisms (Ansari & Khan, 2017).
- Some coumarin derivatives have been synthesized and evaluated for antibacterial and anticancer properties. These compounds, related to the quinazolin-2-yl-coumarin framework, have shown activity against bacterial strains and different tumor cell lines (Bondock & Gieman, 2015).
- A study on novel 2-quinolone derivatives derived from coumarin, which includes compounds structurally related to 3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin, demonstrates significant anticancer and antimicrobial activities, along with considerable antioxidant properties (Al-Amiery et al., 2012).
特性
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClN2O3/c24-15-7-9-19-17(11-15)21(13-4-2-1-3-5-13)26-22(25-19)18-10-14-6-8-16(27)12-20(14)29-23(18)28/h1-12,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECRSUAMVVCESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=C(C=C5)O)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

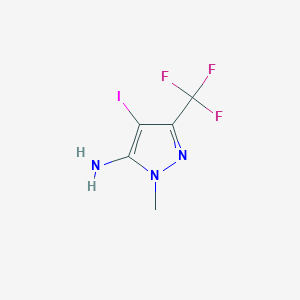

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)
![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2704163.png)
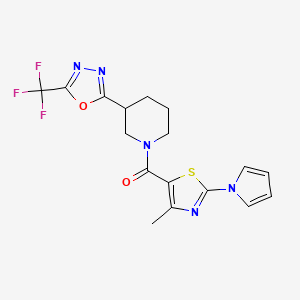
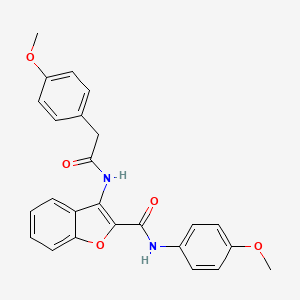
![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2704171.png)
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)
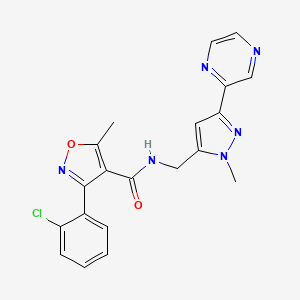

![6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2704177.png)

